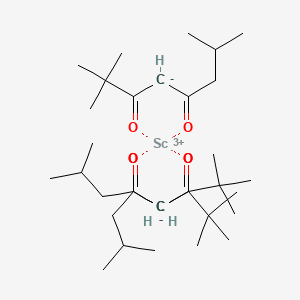
Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) is a coordination compound where scandium is bonded to three molecules of 2,2,7-trimethyl-3,5-octanedione. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) typically involves the reaction of scandium salts with 2,2,7-trimethyl-3,5-octanedione under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or acetone, at elevated temperatures to ensure complete coordination of the ligand to the scandium ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity scandium salts and 2,2,7-trimethyl-3,5-octanedione, with careful control of reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other separation techniques to ensure its suitability for various applications.
化学反应分析
Types of Reactions
Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, although this is less common due to the stability of the scandium (III) oxidation state.
Substitution: Ligand substitution reactions can occur, where the 2,2,7-trimethyl-3,5-octanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state scandium compounds, while substitution reactions result in new coordination complexes with different ligands.
科学研究应用
Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other scandium compounds and as a catalyst in various organic reactions.
Biology: The compound’s stability and coordination properties make it useful in studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of high-performance materials, including advanced ceramics and electronic components.
作用机制
The mechanism by which Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) exerts its effects is primarily through its ability to coordinate with other molecules. The scandium ion can form stable complexes with a variety of ligands, influencing the reactivity and properties of the resulting compounds. This coordination ability is key to its applications in catalysis, material science, and other fields.
相似化合物的比较
Similar Compounds
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium (III): Similar in structure but with different ligand substituents, affecting its chemical properties and applications.
Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III): Yttrium analog with similar coordination properties but different reactivity due to the different central metal ion.
Uniqueness
Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) is unique due to the specific steric and electronic effects of its ligands, which influence its stability and reactivity. These properties make it particularly valuable in applications requiring precise control over metal-ligand interactions.
属性
分子式 |
C33H57O6Sc |
|---|---|
分子量 |
594.8 g/mol |
IUPAC 名称 |
scandium(3+);2,2,7-trimethyloctane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Sc/c3*1-8(2)6-9(12)7-10(13)11(3,4)5;/h3*7-8H,6H2,1-5H3;/q3*-1;+3 |
InChI 键 |
XYRNQYISTAODKF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.[Sc+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


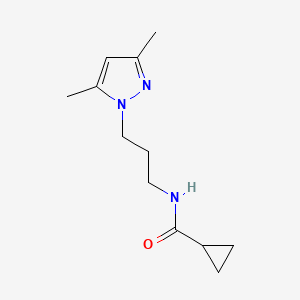
![2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid](/img/structure/B14890275.png)
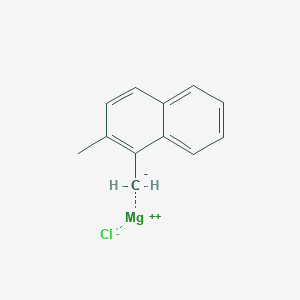
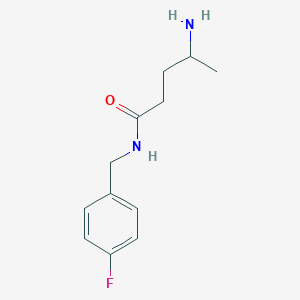
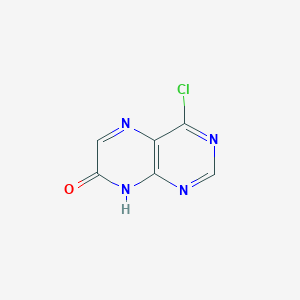

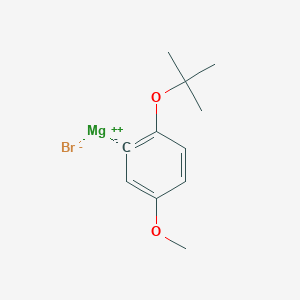
![2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio)acetamide](/img/structure/B14890324.png)
![3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14890341.png)
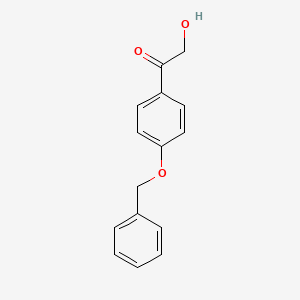
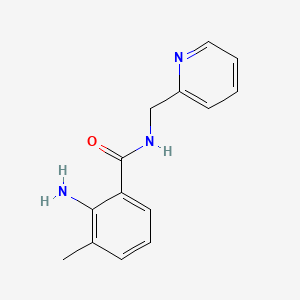
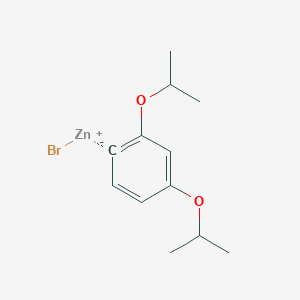
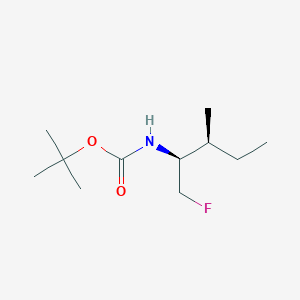
![Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)
